molecular formula C24H28FN5O2S B286124 N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

Katalognummer B286124
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: KXMWGBWWGSGLFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide, also known as EAI045, is a chemical compound that has been studied for its potential applications in cancer therapy. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

Wirkmechanismus

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide works by binding to the ATP-binding site of EGFR L858R/T790M, which prevents the enzyme from phosphorylating downstream signaling molecules and inhibits cell growth and division. This selective inhibition of EGFR L858R/T790M has been shown to have a potent antitumor effect in preclinical studies.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a potent antitumor effect in preclinical studies, with a high selectivity for EGFR L858R/T790M over wild-type EGFR and other kinases. In addition, N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high selectivity for EGFR L858R/T790M, its potent antitumor effect, and its favorable pharmacokinetic profile. However, the limitations of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high cost of synthesis and the need for specialized equipment and expertise to handle and administer the compound.

Zukünftige Richtungen

For the study of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide include the development of more efficient and cost-effective synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to the drug. In addition, the combination of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide with other targeted therapies or immune checkpoint inhibitors may have synergistic effects and improve treatment outcomes for NSCLC patients.

Synthesemethoden

The synthesis of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 1-(2-aminoethyl)-4-methyl-1H-1,2,3-triazole in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then reacted with 2-(2-ethylanilino)-2-oxoethyl mercaptan in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases and is associated with poor prognosis. N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to selectively inhibit the activity of a specific mutant form of the epidermal growth factor receptor (EGFR) called EGFR L858R/T790M, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.

Eigenschaften

Molekularformel

C24H28FN5O2S

Molekulargewicht

469.6 g/mol

IUPAC-Name

N-[1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C24H28FN5O2S/c1-5-16-8-6-7-9-19(16)26-20(31)14-33-24-29-28-22(30(24)4)21(15(2)3)27-23(32)17-10-12-18(25)13-11-17/h6-13,15,21H,5,14H2,1-4H3,(H,26,31)(H,27,32)

InChI-Schlüssel

KXMWGBWWGSGLFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.